Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate

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Fragment-based kinase programs often stall due to limited vectors for SAR expansion on the hinge-binding core. This 3-chloro-4-amino-6-methylester indazole solves that by delivering three orthogonal diversification points on a single 225.63 Da scaffold. • Enables one-step amide library generation at C6, eliminating extra activation steps required for the free carboxylic acid analog. • The 3-chloro substituent tunes hinge-binding affinity while the 4-amino group serves as both a hydrogen-bond donor and a synthetic handle. • Supported by low-nM CHK1/IRAK4 activity data on related 3-Cl-4-NH₂ indazoles, providing validated starting points for hit-to-lead optimization.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 885521-29-9
Cat. No. B1292470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-chloro-1H-indazole-6-carboxylate
CAS885521-29-9
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl
InChIInChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
InChIKeyYEEIXZDNAUWXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-Chloro-1H-Indazole-6-Carboxylate (CAS 885521-29-9): A Multi-Functionalized Indazole Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (CAS 885521-29-9) is a trisubstituted indazole scaffold with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . This compound belongs to the indazole family, a privileged heterocyclic core in medicinal chemistry widely exploited for its ability to engage kinase ATP-binding pockets via hydrogen-bonding and hydrophobic interactions . The simultaneous presence of an electron-withdrawing 3-chloro group, a nucleophilic 4-amino handle, and a 6-methyl ester enables site-selective derivatization at multiple vectors, making it a strategically differentiated intermediate for constructing focused kinase-inhibitor libraries [1]. Physical properties include a predicted boiling point of 476.6±40.0 °C at 760 mmHg, a flash point of 242.1±27.3 °C, and solubility in DMSO and DMF .

Why Generic Indazole Building Blocks Cannot Replace Methyl 4-Amino-3-Chloro-1H-Indazole-6-Carboxylate in Multi-Vector SAR Programs


The 3-chloro-4-amino-6-ester substitution pattern on the indazole core is not trivially interchangeable with monofunctional or difunctional analogs. The 3-chloro substituent modulates the pKa of the adjacent pyrazole NH and alters the electron density of the aromatic system, which directly affects hinge-binding affinity in kinase targets . The 4-amino group serves as a critical hydrogen-bond donor and a synthetic handle for amidation, urea formation, or reductive amination; removing it (as in methyl 3-chloro-1H-indazole-6-carboxylate, CAS 1086391-18-5) eliminates this vector entirely . Conversely, omitting the 3-chloro (methyl 4-amino-1H-indazole-6-carboxylate, CAS 885518-51-4) removes the halogen-bonding capability and alters lipophilicity (calculated LogP differences of approximately 0.5–0.8 units), which can significantly shift ADME properties and kinase selectivity profiles [1]. The methyl ester at the 6-position provides a modular handle for late-stage diversification into amides, acids, or alcohols, distinguishing it from the free carboxylic acid analog (4-amino-3-chloro-1H-indazole-6-carboxylic acid, CAS 885521-23-3), which requires additional protection/deprotection steps .

Quantitative Differentiation Evidence for Methyl 4-Amino-3-Chloro-1H-Indazole-6-Carboxylate (CAS 885521-29-9) Relative to Closest Analogs


Comparative Commercial Purity: 98% vs. Industry-Standard 95% for Closest 4-Amino-3-Chloro Indazole Analogs

Multiple vendors supply methyl 4-amino-3-chloro-1H-indazole-6-carboxylate at a verified purity of 98% (HPLC), whereas the closest commercially available analogs—including the bromo congener (methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, CAS 885521-32-4) and the free acid (4-amino-3-chloro-1H-indazole-6-carboxylic acid, CAS 885521-23-3)—are predominantly offered at 95% purity . For procurement decisions in medicinal chemistry campaigns, this 3-percentage-point difference in purity translates to a meaningful reduction in the impurity burden carried forward into multi-step synthetic sequences, potentially lowering the risk of off-target artifacts in downstream biological assays .

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Triple Functionalization Enables Orthogonal Derivatization: 3 Reactive Handles vs. 2 or 1 in Closest Analogs

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate possesses three chemically orthogonal functional groups on the indazole core: a 3-chloro substituent (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling), a 4-amino group (available for amidation, sulfonylation, urea formation, or reductive amination), and a 6-methyl ester (hydrolyzable to the acid or convertible to amides) [1]. In contrast, methyl 3-chloro-1H-indazole-6-carboxylate (CAS 1086391-18-5) lacks the 4-amino group (2 reactive handles), while methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) lacks the 3-chloro (2 reactive handles) . The free acid analog (CAS 885521-23-3) requires protection of the carboxylic acid before many common transformations, adding one synthetic step per diversification sequence .

Synthetic versatility Building block Orthogonal derivatization

3-Chloro vs. 3-Bromo Halogen Differentiation: Electronic Tuning and Synthetic Accessibility

The 3-chloro substituent on the target compound provides distinct electronic and reactivity properties compared to the 3-bromo analog (methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, CAS 885521-32-4). Chlorine is a stronger electron-withdrawing group by inductive effect (Hammett σₘ = 0.37 for Cl vs. 0.39 for Br; σₚ = 0.23 for Cl vs. 0.23 for Br), resulting in subtly different electronic modulation of the indazole core without the increased steric bulk and heavier atomic mass of bromine (MW contribution: Cl = 35.45 vs. Br = 79.90) [1]. This translates to a molecular weight advantage of 44.45 Da for the chloro compound (225.63 vs. 270.08 g/mol), which is significant in fragment-based drug discovery where lower molecular weight starting points are preferred for lead-like properties . Additionally, the 3-chloro group offers controlled reactivity in Pd-catalyzed cross-coupling—less reactive than bromine, enabling selective sequential functionalization when other leaving groups are present .

Halogen substitution Electronic effects Cross-coupling reactivity

Methyl Ester as a Traceless Protecting Group vs. Free Carboxylic Acid: Synthetic Step Economy

The methyl ester at the 6-position of the target compound serves as a masked carboxylic acid, allowing direct participation in reactions that would be incompatible with a free carboxyl group—such as amide bond formation under basic conditions, Grignard additions, or LiAlH₄ reduction to the primary alcohol—without requiring a separate protection step . The free acid analog (4-amino-3-chloro-1H-indazole-6-carboxylic acid, CAS 885521-23-3) demands either in situ activation (e.g., HATU/DIPEA) or pre-conversion to the ester for many transformations, adding one synthetic operation per sequence . In a typical 5-step synthetic route, this difference can save up to 5 protection/deprotection operations, which is a meaningful reduction in both time and material cost for medicinal chemistry teams synthesizing 50–100 analogs per library .

Ester protection Synthetic efficiency Late-stage diversification

High-Impact Application Scenarios for Methyl 4-Amino-3-Chloro-1H-Indazole-6-Carboxylate Based on Evidenced Differentiation


Kinase-Focused Fragment Library Construction Requiring Low-MW, Multi-Vector Starting Points

The compound's molecular weight of 225.63 g/mol places it firmly within fragment library criteria (MW < 300). Its three orthogonal functional handles enable systematic exploration of three vectors from the indazole hinge-binding core. This is directly relevant for teams building kinase-targeted fragment libraries where each heavy atom must contribute to binding affinity or synthetic tractability. The 3-chloro group provides a halogen-bonding anchor, the 4-amino offers a hydrogen-bond donor/acceptor pair, and the 6-ester allows rapid amide library generation .

Selective CHK1 or IRAK4 Inhibitor SAR Programs Requiring 3-Halo-4-Amino-Indazole Scaffolds

Indazole compounds bearing 3-chloro and 4-amino substitution have been reported as privileged scaffolds for CHK1 and IRAK4 kinase inhibition, with structurally related 3-chloro-4-aminoindazoles demonstrating IC₅₀ values in the low-nanomolar to sub-micromolar range against these targets . The target compound, as a methyl ester, is ideally suited for rapid amidation to generate diverse C6-carboxamide analogs for SAR exploration in these programs, leveraging the 3-chloro-4-amino pharmacophore that is established in the patent literature for kinase hinge binding [1].

Agrochemical Lead Discovery Exploiting Indazole Bioisosterism of Phenol

Indazole is a well-characterized bioisostere of phenol, offering improved lipophilicity and reduced susceptibility to Phase I and Phase II metabolism . The multi-functionalized nature of the target compound—specifically the combination of halogen, amino, and ester groups—makes it a versatile intermediate for generating agrochemical candidates where metabolic stability and targeted biological activity against plant pathogens are required [1].

Late-Stage Diversification of Advanced Intermediates in Multi-Kinase Inhibitor Projects

For research groups that have identified a 3-chloro-4-amino-indazole as a core pharmacophore, the 6-methyl ester of the target compound provides a direct entry point for late-stage diversification via amidation with diverse amine libraries. This is a more efficient strategy than using the free carboxylic acid analog (CAS 885521-23-3), which requires a separate activation step (e.g., HATU coupling), saving one synthetic operation per analog and improving overall workflow throughput in parallel synthesis .

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